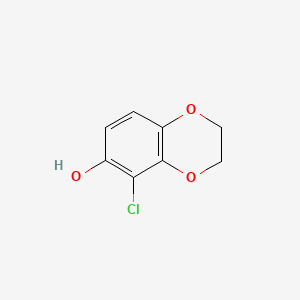
1,3-Benzodioxole-5-methanol, 2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- is an organic compound with the molecular formula C10H12O3. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst, like tetraalkylammonium salts . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- involves its interaction with various molecular targets and pathways. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification processes . Additionally, the compound’s derivatives may interact with cellular receptors and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar structure but lacking the methanol and dimethyl groups.
Piperonyl alcohol: Another derivative of benzodioxole with a methanol group but without the dimethyl substitution.
Uniqueness
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethyl groups enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
71203-57-1 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C10H12O3/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-5,11H,6H2,1-2H3 |
InChI Key |
VDCMVFQLPRQFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13905955.png)
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13905960.png)
![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)

![Methyl cis-1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13905987.png)


![5-(chloromethyl)-4-[(4-thiophen-3-ylphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905996.png)
![(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13906000.png)

![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)
![Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)

![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)
